molecular formula C8H6O2 B1213874 Benzofuran-3(2H)-one CAS No. 7169-34-8

Benzofuran-3(2H)-one

Cat. No.: B1213874
CAS No.: 7169-34-8
M. Wt: 134.13 g/mol
InChI Key: MGKPCLNUSDGXGT-UHFFFAOYSA-N
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Description

Benzofuran-3(2H)-one is a heterocyclic organic compound that features a fused benzene and furan ring system with a ketone functional group at the third position. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Synthetic Routes and Reaction Conditions:

    Cyclization Reactions: One common method for synthesizing this compound involves the cyclization of ortho-hydroxyaryl ketones.

    Copper-Catalyzed Coupling: Another method involves a copper iodide-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines to form α-ketoamides.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biochemical Analysis

Biochemical Properties

Benzofuran-3(2H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with copper complexes, promoting enantioselective conjugate additions to α,β-unsaturated ketones . This interaction involves the formation of quaternary stereocenters, which are essential for the synthesis of complex organic molecules. Additionally, this compound can undergo copper iodide-catalyzed coupling reactions with amines, leading to the formation of α-ketoamides . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It has been found to possess strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These activities influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have shown cytotoxic effects on human solid tumor cell lines, such as gastric carcinoma cells (MKN45), hepatocellular carcinoma cells (HepG2), breast cancer cells (MCF-7), and lung cancer cells . These effects are mediated through interactions with cellular targets, leading to alterations in cell viability and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. One notable mechanism is its ability to participate in free radical cyclization cascades, which are essential for the synthesis of polycyclic benzofuran compounds . This process involves the cleavage of C–O bonds and the formation of C=O and C–N bonds, resulting in the generation of complex molecular structures. Additionally, this compound can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby modulating cardiac function . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound derivatives exhibit varying degrees of stability, which can influence their long-term effects on cellular function . For instance, the stability of this compound in different experimental conditions can affect its efficacy in in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent biological activities, with higher doses potentially leading to toxic or adverse effects . For example, this compound derivatives have been studied for their anti-tumor properties in animal models, where varying dosages have shown different levels of efficacy and toxicity. Identifying the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells and tissues . For instance, the compound’s ability to undergo enantioselective conjugate additions and coupling reactions highlights its role in complex biochemical processes . Understanding these metabolic pathways is critical for elucidating the compound’s biological functions and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its biological activity . For example, this compound derivatives have been shown to interact with cellular transporters, facilitating their uptake and distribution within target tissues. These processes are essential for determining the compound’s efficacy and safety in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound derivatives have been observed to localize within the nucleus, where they can interact with DNA and modulate gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKPCLNUSDGXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221917
Record name Coumaranone
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Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7169-34-8
Record name Coumaranone
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Record name Benzofuran-3(2H)-one
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Record name 2,3-dihydro-1-benzofuran-3-one
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Synthesis routes and methods I

Procedure details

A solution is prepared from 8.2 l of water and 8262 g (125.4 mol) of potassium hydroxide (85% pure), 12.5 l of ethanol are added at 50-60° C. and 9079 g of the water-moist mixture, obtained in the 1st stage described above, of methyl benzofuran-3-one-2-carboxylate and ethyl benzofuran-3-one-2-carboxylate (24.79 mol in total) are then added. The mixture is heated under reflux for 45 minutes and 7.3 l of water are then added. This solution is cooled to 20° C. and introduced into a mixture, heated at 55° C., of 17.5 l of concentrated hydrochloric acid and 20 l water in the course of 60 minutes, vigorous evolution of gas taking place. Residues of the alkaline solution are rinsed out with 3 l of water and also introduced into the hydrochloric acid. The mixture is stirred at 60° C. for a further 30 minutes (end of the evolution of gas) and cooled to 20° C. The product is filtered off with suction, rinsed with 6 l of water and dried at 35° c. in a vacuum drying cabinet. 3250 g (94% of theory) of benzofuran-3-one are obtained. HPLC: logP=1.26.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.79 mol
Type
reactant
Reaction Step Two
Quantity
17.5 L
Type
reactant
Reaction Step Three
Name
Quantity
20 L
Type
solvent
Reaction Step Three
Name
Quantity
7.3 L
Type
solvent
Reaction Step Four
Name
Quantity
9079 g
Type
solvent
Reaction Step Five
Quantity
8262 g
Type
reactant
Reaction Step Six
Quantity
12.5 L
Type
solvent
Reaction Step Six
Name
Quantity
8.2 L
Type
solvent
Reaction Step Six
Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of benzofuran-3-yl acetate (8) (100 g, 1.42 mol) in methanol (350 mL) was added diluted (7.5%) H2SO4 (500 mL) at ambient temperature followed by heating to reflux for 1-3 h. The progress of the reaction was monitored by HPLC analysis. Upon completion of the reaction, the reaction mixture was cooled, filtered, and the slurry was washed with water, and vacuum dried to obtain the product meeting the desired specifications. Yield—83-100%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 5-chloro-7-[(4-methylpiperazin-1-yl)methyl]benzofuran-3-yl acetate (0.12 g, 0.37 mmol) in methanol (8.0 mL) was added with water (2.0 mL) and concentrated hydrochloric acid (0.20 mL), and the mixture was stirred at 80° C. for 4 hours. The solvent was evaporated under reduced pressure, then the residue was dissolved in ethyl acetate, and the solution was successively washed with water, saturated aqueous sodium hydrogencarbonate, and saturated brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (eluted with chloroform/methanol (99:1→95:5)) to obtain 5-chloro-7-[(4-methylpiperazin-1-yl)methyl)]benzofuran-3(2H)-one (0.070 g, 67%).
Name
5-chloro-7-[(4-methylpiperazin-1-yl)methyl]benzofuran-3-yl acetate
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirred solution of 1.0 g (4.2 mmol) of the title compound from Step B in 30 ml toluene was added 2.9 g (9.2 mmol) of 21% sodium ethoxide. The reaction was refluxed overnight. After cooling down to RT, the reaction was filtered and the solid was collected. The solid was then dissolved in 20 ml water, and acidified by acetic acid. The solid was filtered and washed with dichloromethane and dried. The solid was added to 30 ml of 10% HCl aqueous solution and refluxed for 3 hr. Then HCl was evaporated to give 350 mg (62% yield) of the title compound. LC/MS: (M+1) 136.1
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
62%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzofuran-3(2H)-one
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of Benzofuran-3(2H)-one?

A1: The molecular formula of this compound is C8H6O2, and its molecular weight is 134.13 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound derivatives are commonly characterized by IR, 1H NMR, and 13C NMR spectroscopy. [, , ] For example, characteristic peaks in the 1H NMR spectrum can confirm the presence of the benzofuranone core and various substituents. []

Q3: What are the common synthetic routes to access this compound derivatives?

A3: Benzofuran-3(2H)-ones can be synthesized through various methods. One common approach involves the reaction of o-hydroxyacetophenones with sodium azide and iodine followed by a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [] Another method utilizes the cyclization of alkyl-substituted phenoxyacetyl chlorides in the presence of aluminium chloride. [] Additionally, microwave-assisted synthesis from benzoate substrates provides a rapid and efficient route to these compounds. []

Q4: How do Benzofuran-3(2H)-ones behave in Wittig reactions?

A4: Benzofuran-3(2H)-ones readily undergo Wittig reactions with resonance-stabilized phosphoranes at elevated temperatures, providing a practical route to 3-substituted benzofurans. [] Notably, the intermediate 3-methylene-2,3-dihydrobenzofurans readily rearrange to the corresponding benzofurans under thermal, acidic, or basic conditions. []

Q5: Can Benzofuran-3(2H)-ones undergo cycloaddition reactions?

A5: Yes, this compound derivatives can participate in various cycloaddition reactions. For instance, they engage in [2+2] cycloadditions with dimethyl acetylenedicarboxylate when converted to their corresponding enamines. [] Furthermore, they undergo 1,3-dipolar cycloadditions with azlactones, yielding tetrasubstituted pyrroles after spontaneous decarboxylation. []

Q6: Are there any catalytic applications of Benzofuran-3(2H)-ones?

A6: While Benzofuran-3(2H)-ones are not typically employed as catalysts themselves, their unique reactivity makes them valuable building blocks in various catalytic transformations. For example, chiral copper complexes can catalyze the asymmetric conjugate addition of Benzofuran-3(2H)-ones to α,β-unsaturated ketones, creating quaternary stereocenters with high enantioselectivity. []

Q7: What are the potential therapeutic applications of this compound derivatives?

A7: this compound derivatives, including aurones, have garnered significant interest for their diverse pharmacological properties. Research indicates their potential as anticancer agents, particularly against breast cancer cell lines. [, , , ] They have also shown promising activity against the parasite Trypanosoma cruzi, responsible for Chagas disease. [] Additionally, some derivatives act as selective inhibitors of monoamine oxidase B (MAO-B), suggesting potential in treating neurological disorders like Parkinson’s and Alzheimer’s diseases. []

Q8: How do structural modifications of this compound impact its biological activity?

A8: Structure-activity relationship (SAR) studies reveal that even subtle modifications to the benzofuranone core can drastically alter its biological activity. For instance, introducing a heterocyclic thioether moiety to the chromone analogue or a cyclic tertiary amine to the aurone analogue enhances antitumor activity against various human cancer cell lines. [] Furthermore, the presence and nature of substituents at the 2-position significantly influence the compound's potency and selectivity towards specific targets like c-KIT kinase. []

Q9: Has the absolute configuration of naturally occurring this compound derivatives been established?

A9: Yes, the resolution of racemic 2-benzyl-2-hydroxy-1-benzofuran-3(2H)-ones (auronols) and subsequent analysis of their CD spectra have allowed scientists to determine the absolute configuration of these naturally occurring compounds. [] Furthermore, the absolute configuration of flavanone–benzofuranone-type biflavonoids has been elucidated through a combination of chemical degradation, computational analysis, NMR spectroscopy, and CD spectroscopy. []

Q10: How is computational chemistry utilized in research on this compound derivatives?

A10: Computational tools play a crucial role in identifying promising this compound-based drug candidates. Virtual screening of natural product databases, coupled with sophisticated scoring functions that consider solvation free energy, aids in discovering novel inhibitors for targets like c-KIT kinase. [] Docking simulations provide insights into the binding modes and interactions of these inhibitors with their targets, facilitating the rational design of more potent and selective compounds. [, ]

Q11: Are there any reported applications of this compound derivatives in materials science?

A11: Yes, some this compound derivatives, particularly aurones, are being explored for their photochemical properties. Researchers are incorporating aurone side-groups into methacrylic polymers to develop materials with light-responsive characteristics. [] This area holds promise for applications in photochemistry and materials science.

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